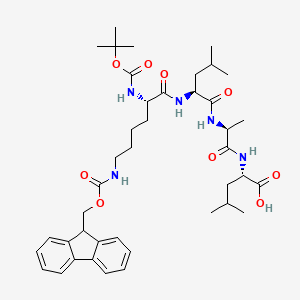

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

Description

BenchChem offers high-quality Boc-Lys(Fmoc)-Leu-Ala-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Fmoc)-Leu-Ala-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSPHYGVMZPCJZ-OPPLUPLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-Lys(Fmoc)-KLAL-OH peptide structure and molecular weight

This technical guide provides an in-depth structural and synthetic analysis of the peptide intermediate Boc-Lys(Fmoc)-KLAL-OH .[1]

This molecule represents a specialized "orthogonal" building block used in advanced peptide synthesis.[1][2] It combines the KLAL motif (a well-known amphipathic mitochondrial targeting sequence) with a dual-protection strategy (Boc/Fmoc) that allows for selective branching or "head-to-tail" cyclization.[1]

Structure, Molecular Weight, and Synthetic Utility [1]

Structural Characterization

The peptide Boc-Lys(Fmoc)-KLAL-OH is a pentapeptide derivative.[1] Its significance lies in the orthogonal protection of the N-terminal Lysine:

- -Amine: Protected by Boc (acid-labile, stable to base).[1][3]

- -Amine (Side Chain): Protected by Fmoc (base-labile, stable to acid).[1][2]

This configuration allows chemists to selectively deprotect the side chain (using piperidine) to attach a cargo (e.g., a fluorophore or drug) while the N-terminus remains capped, or vice versa.

Chemical Formula & Molecular Weight

Calculations are based on the sequence: Boc-Lys(Fmoc)-Lys-Leu-Ala-Leu-OH .[1] Assumption: The internal Lysine (Residue 2) is treated as a free amino acid residue in the final isolated product, consistent with the notation "KLAL". (See Section 3 for synthetic intermediates).

| Component | Residue / Group | Formula | Monoisotopic Mass (Da) |

| N-Cap | Boc (tert-butyloxycarbonyl) | 101.0603 | |

| Residue 1 | Lysine (Backbone) | 126.0793 | |

| Side Chain 1 | Fmoc (Fluorenylmethoxycarbonyl) | 222.0681 | |

| Residue 2 | Lysine (Free Side Chain) | 128.0950 | |

| Residue 3 | Leucine | 113.0841 | |

| Residue 4 | Alanine | 71.0371 | |

| Residue 5 | Leucine | 113.0841 | |

| C-Term | Hydroxyl (-OH) | 17.0027 | |

| TOTAL | Boc-Lys(Fmoc)-KLAL-OH | 891.5106 |

Summary Data:

Structural Visualization

The following diagram illustrates the connectivity and the orthogonal protection sites.

Synthetic Methodology (Protocol)

To synthesize this peptide while retaining the Boc group at the N-terminus and the Fmoc group on the side chain, standard TFA cleavage cannot be used (as TFA removes Boc).[4]

Recommended Strategy: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin .[1] This resin allows cleavage of the peptide from the solid support using very mild acid (1% TFA or HFIP), which leaves Boc, Fmoc, and tert-butyl (tBu) side-chain protectors intact.

Step-by-Step Protocol

-

Resin Loading:

-

Peptide Elongation (Fmoc SPPS):

-

N-Terminal Capping (Critical Step):

-

Cleavage from Resin:

-

Global Deprotection (Optional/Context Dependent):

-

If the goal is Boc-Lys(Fmoc)-KLAL-OH (with free internal Lysine), the intermediate from Step 4 (which is likely Boc-Lys(Fmoc)-Lys(Boc)-Leu-Ala-Leu-OH) must be carefully processed.[1]

-

Technical Note: Selective removal of the internal Lys(Boc) while keeping the N-terminal Boc is chemically difficult.[1] Therefore, in most research contexts, the "KLAL" designation in this specific protected fragment implies the internal Lysine is also protected (e.g., Lys(Boc)), or the molecule is used as a fully protected fragment for condensation.

-

Synthesis Workflow Diagram

Applications & Utility

The Boc-Lys(Fmoc) unit serves as a "chemical switch" in peptide engineering.[1]

Branching and Conjugation

Researchers use this intermediate to create branched peptides (dendrimers).[1]

-

Selective Fmoc Removal: Treat the peptide with base (Piperidine).[1][2][][6] The N-terminal Boc remains intact.[1]

-

Conjugation: The now-free

-amine on Lysine 1 can be reacted with:

Head-to-Tail Cyclization

If the internal Lysine and C-terminus are appropriately protected/activated, the N-terminal Boc and C-terminal OH can be used for cyclization after the side-chain Fmoc is replaced or utilized for surface attachment.[1]

Analytical Validation

To verify the identity of Boc-Lys(Fmoc)-KLAL-OH , the following analytical methods are standard:

-

HPLC (High-Performance Liquid Chromatography):

-

ESI-MS (Electrospray Ionization Mass Spectrometry):

References

-

PubChem. (2025).[1] Fmoc-Lys(Boc)-OH | C26H32N2O6.[1][3][6][7] National Library of Medicine.[1] [Link][1]

-

Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link][1]

-

Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[1] [Link]

Sources

- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc-L-Lys(Boc)-OH CAS 71989-26-9 with Molecular Formula C26H32N2O6 and Molecular Weight 468.54 for Pharmaceutical Development [homesunshinepharma.com]

What is Boc-Lys(Fmoc)-Leu-Ala-Leu-OH used for in research

The following technical guide details the applications, chemical logic, and experimental protocols for the peptide intermediate Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (CAS: 250290-84-7).

Strategic Intermediate for Amphipathic Peptides and Cleavable Linkers

Executive Summary

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a highly specialized, orthogonally protected tetrapeptide fragment used primarily in the synthesis of amphipathic cell-penetrating peptides (CPPs) and protease-cleavable linkers for antibody-drug conjugates (ADCs).[1]

Its core value lies in its chemical structure: a hydrophobic C-terminal tail (Leu-Ala-Leu) combined with a differentially protected N-terminal Lysine. This specific architecture allows researchers to utilize Fragment Condensation Strategies , significantly improving yield and purity when synthesizing repetitive motifs (e.g., the KLA mitochondrial disrupting peptide) compared to standard step-wise Solid-Phase Peptide Synthesis (SPPS). Furthermore, the Lys-Leu-Ala-Leu (KLAL) sequence is a documented substrate for lysosomal proteases (e.g., Cathepsin B), making this intermediate a critical building block for prodrug development.

Chemical Identity & Orthogonality Logic

The utility of this molecule is defined by its Orthogonal Protection Scheme , which allows for selective manipulation of the N-terminus and the Lysine side chain.

| Feature | Chemical Group | Deprotection Condition | Synthetic Utility |

| N-Terminus | Boc (tert-Butyloxycarbonyl) | Acid Labile (TFA/DCM) | Stable to base; allows extension of the peptide backbone after cleavage. |

| Side Chain | Fmoc (Fluorenylmethyloxycarbonyl) | Base Labile (20% Piperidine) | Stable to acid; allows selective side-chain modification (e.g., fluorophore attachment) while N-term remains capped. |

| Sequence | Lys-Leu-Ala-Leu | N/A | Amphipathic motif (Cationic Head + Hydrophobic Tail). Substrate for Cathepsin B. |

| C-Terminus | Free Acid (-OH) | N/A | Ready for activation (HBTU/HATU) and coupling to resin or amine payloads. |

Why this specific fragment?

In the synthesis of the KLA Peptide (Sequence: (KLAL)2 or KLALKLAL), step-wise synthesis often leads to "deletion sequences" due to the aggregation of hydrophobic residues. Using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH as a pre-formed 4-mer block allows for:

-

Convergent Synthesis: Coupling a 4-mer reduces the total number of coupling steps.

-

Purification Efficiency: Impurities will differ by 4 amino acids rather than 1, making HPLC separation significantly easier.

Key Applications in Research

A. Synthesis of Mitochondrial Disrupting Peptides (KLA)

The peptide (KLAL)2 is a pro-apoptotic agent that disrupts mitochondrial membranes. It is widely used in cancer research to trigger cell death once internalized.

-

Mechanism: The cationic Lysines and hydrophobic Leu/Ala residues form an amphipathic

-helix that integrates into the mitochondrial membrane, causing pore formation and leakage of cytochrome c. -

Role of Intermediate: This tetrapeptide serves as the repeating unit. Two couplings of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH generate the full octamer with high sequence fidelity.

B. Protease-Cleavable Linkers for ADCs

The sequence Lys-Leu-Ala-Leu has been identified in patent literature (e.g., US8461117B2) as a substrate for tumor-associated proteases.

-

Application: In Antibody-Drug Conjugates (ADCs), the cytotoxic payload must remain attached during circulation but release inside the tumor cell.

-

Cleavage: Lysosomal enzymes like Cathepsin B recognize and cleave specific peptide sequences. While Val-Cit is the industry standard, Lys-Leu-Ala-Leu offers an alternative cleavage profile, particularly for hydrophobic payloads that require a more lipophilic linker for solubility.

Experimental Workflow: Fragment Condensation

The following diagram illustrates the logical flow of using this intermediate to synthesize a KLA-based conjugate.

Caption: Logical workflow for utilizing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in solid-phase synthesis.

Detailed Protocol: Synthesis of (KLAL)2 via Fragment Condensation

Objective: Synthesize H-Lys-Leu-Ala-Leu-Lys-Leu-Ala-Leu-NH2 using the tetrapeptide fragment.

Materials

-

Fragment: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (1.0 g, ~1.3 mmol).

-

Resin: Rink Amide MBHA resin (Loading 0.5 mmol/g).

-

Reagents: HBTU, DIPEA, Piperidine, TFA, DMF, DCM.

Step-by-Step Methodology

-

Resin Preparation (Swelling & Fmoc Removal)

-

Swell 0.5 g resin in DMF for 30 min.

-

Deprotect resin: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

-

Coupling 1 (First Fragment)

-

Dissolve Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (3 eq relative to resin) in DMF.

-

Add HBTU (2.9 eq) and DIPEA (6 eq). Activate for 2 minutes.

-

Add to resin and shake for 2 hours at room temperature.

-

QC Check: Perform Kaiser test. If negative (colorless beads), proceed.

-

-

Selective Deprotection (N-Terminus)

-

Crucial Step: Since the N-term is Boc, you cannot use Piperidine to extend the chain. You must use TFA.

-

Note: Standard Rink Amide resin is acid-labile. If using Rink, you cannot remove Boc on-resin without cleaving the peptide.

-

Correction: For Boc-strategy on-resin, use MBHA resin (stable to TFA).

-

Revised Protocol for MBHA Resin:

-

Wash resin with DCM.

-

Treat with 50% TFA/DCM (1 x 2 min, 1 x 20 min) to remove Boc group.

-

Wash with DCM (3x), then neutralize with 10% DIPEA/DMF.

-

-

-

Coupling 2 (Second Fragment)

-

Repeat the coupling step with fresh Boc-Lys(Fmoc)-Leu-Ala-Leu-OH .

-

This installs the second KLAL unit.

-

-

Final Deprotection & Cleavage

-

Side Chain (Fmoc): Treat with 20% Piperidine/DMF to remove Fmoc groups from Lysines.

-

N-Terminus (Boc): Removed during final HF cleavage (if using MBHA) or TFA cleavage (if using Rink/TFA strategy).

-

Alternative Strategy: If using Fmoc-chemistry resin (Rink), use Fmoc-Lys(Boc)-Leu-Ala-Leu-OH instead. The existence of Boc-Lys(Fmoc)-... implies it is likely used in Solution Phase coupling or Inverse strategies where the final cleavage is not TFA-dependent, or for specific branching.

-

Solution Phase Coupling (Common for this intermediate)

-

Dissolve Amino-Component (e.g., Drug-NH2) in DMF.

-

Activate Boc-Lys(Fmoc)-Leu-Ala-Leu-OH with EDC/HOBt.

-

React for 12-24h.

-

Purify the protected conjugate.

-

Remove Fmoc (Piperidine) to attach a second drug or dye.

-

Remove Boc (TFA) to release the N-term.

References

-

Patent US8461117B2 . "Chemical linkers and cleavable substrates and conjugates thereof."[2] Google Patents.

-

Javadpour, M. M., et al. (1996). "De novo antimicrobial peptides with low mammalian cell toxicity." Journal of Medicinal Chemistry. (Describes the design of KLAL/MAP peptides). [Link]

Sources

Technical Guide: Solubility Profiling of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

[1][2]

Executive Summary

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a orthogonally protected tetrapeptide intermediate commonly employed in solid-phase peptide synthesis (SPPS) and fragment condensation strategies.[1][2]

-

Primary Challenge: The peptide combines a highly hydrophobic core sequence (Leu-Ala-Leu ) with bulky, aromatic protecting groups (Fmoc , Boc ).[1][2] This structural profile creates a high propensity for

-sheet aggregation, often resulting in "gelation" or incomplete solvation in standard organic solvents.[1][2] -

Solvent Recommendation:

-

DMF: The primary choice for synthetic applications (coupling, ligation) due to ease of removal and compatibility with coupling reagents.

-

DMSO: The superior choice for analytical stock solutions or "difficult sequences" where DMF fails to disrupt intermolecular hydrogen bonding.[2]

-

Physicochemical Profile & Solubility Logic

To master the solubility of this molecule, one must understand the competing forces at play.

Structural Analysis

| Component | Function | Physicochemical Impact |

| Boc- (N-term) | Protection | Hydrophobic. Removes the N-terminal charge, reducing polarity.[1][2] |

| Lys(Fmoc) | Residue 1 | Bulky/Aromatic. The Fmoc group is large, planar, and highly hydrophobic, driving |

| Leu-Ala-Leu | Residues 2-4 | Aggregation Prone. This aliphatic stretch is a classic |

| -OH (C-term) | C-terminus | Acidic. The only ionizable group (pKa ~3.5-4.0).[1][2] In aprotic solvents (DMF/DMSO), it remains largely protonated (neutral) unless a base is added. |

The Aggregation Mechanism

The primary barrier to solubility for Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is not simple hydrophobicity, but intermolecular hydrogen bonding .[1][2] The amide backbones of the Leu-Ala-Leu region tend to align, forming insoluble fibrils or gels.[1][2]

-

DMF acts as a hydrogen bond acceptor, competing with the peptide backbone to disrupt these interactions.

-

DMSO is a more powerful hydrogen bond acceptor and disrupts aggregation more effectively than DMF, but is difficult to remove (high boiling point: 189°C).

Visualization: Dissolution Decision Tree

The following diagram outlines the logical workflow for dissolving this peptide based on your downstream application.

Figure 1: Decision logic for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Dissolution in DMF (For Synthesis)

Context: Use this when the peptide is an intermediate for coupling. DMF is preferred because it does not require removal before reaction (unlike DMSO, which can interfere with some activation chemistries or be hard to remove).

Reagents:

-

DMF (Anhydrous, amine-free grade).[1][2] Note: Old DMF contains dimethylamine, which can remove the Fmoc group prematurely.

-

Optional: LiCl (Lithium Chloride) or Pseudoproline dipeptides (if synthesis fails).[1]

Step-by-Step:

-

Weighing: Weigh the peptide into a glass vial. Plastic tubes can leach plasticizers in DMF.[1][2]

-

Solvent Addition: Add DMF to achieve a concentration of 50–100 mg/mL .

-

Vortexing: Vortex vigorously for 30 seconds.

-

Sonication: If particles persist, sonicate in a water bath at room temperature for 5–10 minutes.

-

Warning: Do not allow the water bath temperature to exceed 40°C to prevent Boc thermolysis or Fmoc cleavage.

-

-

Visual Inspection: Hold the vial against a light source.

-

Troubleshooting (The "Magic Bullet"): Add LiCl (Lithium Chloride) to a final concentration of 0.1 M - 0.4 M. LiCl disrupts hydrogen bond networks in the peptide backbone, solubilizing "difficult" sequences in DMF.

Protocol B: Dissolution in DMSO (For Assays/Stock)

Context: Use this for preparing high-concentration stock solutions for biological assays or analytical HPLC standards.[1][2]

Reagents:

-

DMSO (Spectrophotometric grade, >99.9%).

Step-by-Step:

-

Calculation: Calculate the volume for a 10 mM or 20 mM stock solution.

-

Addition: Add the full volume of DMSO to the peptide powder.

-

Dissolution: Vortex. This peptide typically dissolves rapidly in DMSO due to the solvent's high dielectric constant and dipole moment.[2]

-

Storage: Aliquot immediately. DMSO is hygroscopic; absorbed water can cause the hydrophobic peptide to precipitate over time.[2] Store at -20°C.

Critical Technical Considerations

Stability Risks[1][2]

-

Fmoc Sensitivity: The Fmoc group is base-labile.[1][2][3] Avoid storing the peptide in DMF for extended periods (>24 hours) if the DMF is not high-grade, as trace amines will cause slow deprotection.

-

Boc Sensitivity: The Boc group is acid-labile.[1][2][3] Ensure your DMF/DMSO is not acidified.[2]

Quantitative Comparison

| Feature | DMF | DMSO |

| Solubility Power | High | Very High |

| Boiling Point | 153°C (Removable by rotovap/lyophilization) | 189°C (Difficult to remove) |

| Biological Toxicity | Toxic (Avoid in cell assays) | Tolerated (usually <0.1% v/v) |

| Side Reactions | Risk of Formylation (if old) | Risk of Oxidation (low for this seq) |

| Recommended Conc. | 10–50 mg/mL | 20–100 mg/mL |

References

-

Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1][2]

-

Coin, I., et al. (2007).[2] "Depsipeptides and Pseudoprolines in Solid-Phase Peptide Synthesis." Nature Protocols, 2, 3247–3256.[2] (Describes aggregation disruption mechanisms).

-

Sigma-Aldrich. "Peptide Solubility Guidelines."[1][2] (General reference for hydrophobic peptide handling).

-

PubChem. "Boc-Lys(Fmoc)-Leu-Ala-Leu-OH Compound Summary."[1][2]

Technical Deep Dive: Orthogonal Strategies in Lysine Functionalization

Comparative Analysis of Boc-Lys(Fmoc)-OH and Fmoc-Lys(Boc)-OH[1]

Executive Summary: The Axis of Orthogonality

In the architecture of solid-phase peptide synthesis (SPPS), the choice between Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH is not merely a matter of preference; it is a structural decision that dictates the entire synthetic strategy.

These two building blocks represent inverse orthogonality .

-

Fmoc-Lys(Boc)-OH is the standard-bearer for Fmoc SPPS , offering a base-labile backbone and an acid-labile side chain.[1] It is designed for linear sequence elongation where the lysine side chain remains inert until global cleavage.

-

Boc-Lys(Fmoc)-OH is a specialized tool for Boc SPPS (or hybrid strategies).[1] It offers an acid-labile backbone and a base-labile side chain.[1] This inversion allows for on-resin side-chain modification (branching, cyclization, labeling) within a Boc chemistry regime, a capability that is otherwise difficult to achieve without complex protecting group manipulations.

This guide dissects the mechanistic differences, experimental protocols, and strategic applications of these two critical reagents.[]

Part 1: Chemical Profiles & Orthogonality Matrix

The fundamental difference lies in the susceptibility of the

Table 1: Physicochemical Comparison

| Feature | Fmoc-Lys(Boc)-OH | Boc-Lys(Fmoc)-OH |

| CAS Number | 71989-26-9 | 84624-27-1 |

| Primary Application | Fmoc SPPS (Standard) | Boc SPPS (Specialized/Branching) |

| Fmoc (Base Labile) | Boc (Acid Labile) | |

| Boc (Acid Labile) | Fmoc (Base Labile) | |

| 20% Piperidine in DMF | 50% TFA in DCM | |

| 95% TFA (Global Cleavage) | 20% Piperidine (Selective On-Resin) | |

| Final Cleavage | TFA / TIS / Water | HF or TFMSA |

| Orthogonality Type | Standard | Inverse |

Visualization: The Orthogonality Matrix

The following diagram illustrates the "Selectivity Matrix," demonstrating how each molecule reacts to the core reagents of peptide synthesis.

Caption: Figure 1. The Selectivity Matrix showing inverse reactivity. Blue arrows indicate standard Fmoc SPPS pathways; Red arrows indicate orthogonal side-chain manipulation.

Part 2: Fmoc-Lys(Boc)-OH – The Standard Workhorse[1]

Context: This is the default lysine building block for 95% of modern peptide synthesis workflows utilizing the Fmoc strategy.

Mechanism of Action

In standard Fmoc SPPS, the

-

Coupling: The carboxylic acid is activated (e.g., using DIC/Oxyma or HBTU/DIEA). The

-Fmoc and -

Elongation: Piperidine removes the

-Fmoc.[1][4] The -

Global Cleavage: High concentrations of TFA (usually 95%) cleave the peptide from the resin and remove the Boc group simultaneously via an

mechanism, generating a tert-butyl cation.

Critical Consideration: Carbocation Scavenging

The removal of the Boc group generates reactive tert-butyl cations. Without adequate scavenging, these cations can re-attach to electron-rich residues (Trp, Tyr, Met, Cys), causing permanent alkylation.

-

Protocol Requirement: Use a cleavage cocktail containing Triisopropylsilane (TIS) and water (e.g., Reagent K or Reagent B).

-

Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1]

-

Part 3: Boc-Lys(Fmoc)-OH – The Specialist for Branching[1]

Context: This derivative is primarily used in Boc SPPS when the researcher needs to modify the lysine side chain before the peptide is cleaved from the resin. This is the "Killer App" for this molecule: Orthogonal Branching .

The Strategic Advantage

In standard Boc chemistry, the side chain is typically protected with Z (Cbz) or 2-Cl-Z, which are stable to TFA (used for

Enter Boc-Lys(Fmoc)-OH:

-

Coupling: Incorporated into the chain using standard Boc protocols.

-

Selective Exposure: The

-Fmoc group is stable to TFA.[1] You can continue building the linear backbone by removing -

Branching Point: When ready to modify the side chain, you treat the resin with 20% Piperidine .

-

Crucial: Piperidine removes the side-chain Fmoc but leaves the

-Boc (or the growing peptide chain) and the Benzyl-based side chains of other residues intact.

-

-

Functionalization: The now-free

-amine can be reacted with an activated carboxylic acid, biotin-NHS, or another amino acid to start a branch.[1]

Workflow Visualization: Synthesis of a Branched Peptide

Caption: Figure 2. Step-by-step workflow for creating side-chain branches using Boc-Lys(Fmoc)-OH in a Boc chemistry regime.

Part 4: Experimental Protocols

A. Standard Coupling (Fmoc-Lys(Boc)-OH)

Applicable for Fmoc SPPS.[1][6][4]

-

Reagents: 3 eq Fmoc-Lys(Boc)-OH, 3 eq HBTU (or HATU for difficult sequences), 6 eq DIEA in DMF.

-

Reaction: Shake for 45–60 minutes at room temperature.

-

Monitoring: Kaiser Test (Ninhydrin) should be negative (yellow).[1]

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

B. Orthogonal Side-Chain Deprotection (Boc-Lys(Fmoc)-OH)

Applicable for Boc SPPS side-chain functionalization.[1]

Pre-requisite: The peptide is on a PAM or MBHA resin (stable to TFA). The N-terminus is protected with Boc (or another acid-stable group).[1][4][7][8][9]

-

Wash: DCM (3x), DMF (3x).

-

Fmoc Removal: Treat resin with 20% Piperidine in DMF for 10 minutes.[1] Drain. Repeat for 10 minutes.

-

Note: Unlike Fmoc SPPS, you do not need to worry about the N-terminal Fmoc, because your backbone is Boc-protected.

-

-

Wash: DMF (5x) to remove all traces of piperidine.

-

Validation: Test the wash eluent with chloranil or bromophenol blue to ensure no base remains.

-

-

Functionalization: Add the activated side-chain modifier (e.g., Biotin-NHS ester or Fmoc-AA-OH + DIC).[1]

-

Completion: Once the side chain is modified, resume standard Boc cycles (TFA deprotection of backbone) or proceed to HF cleavage.

Part 5: Safety & Operational Integrity (E-E-A-T)

As a Senior Scientist, it is imperative to address the safety implications of choosing the Boc-Lys(Fmoc) route.

-

HF Cleavage: The use of Boc chemistry (necessitated by Boc-Lys(Fmoc)) usually implies final cleavage with Anhydrous Hydrogen Fluoride (HF) .[1]

-

Hazard:[6] HF is fatal upon skin contact and decalcifies bone.[1] It requires a specialized Teflon (PTFE) vacuum line and rigorous safety protocols.[1]

-

Alternative:TFMSA (Trifluoromethanesulfonic acid) can be used as a liquid-phase alternative to HF for many Boc peptides, though it is less effective for Arginine-rich sequences.[1]

-

-

Solvent Compatibility: When using Boc-Lys(Fmoc) to introduce a branch, ensure the branch itself is stable to the final HF cleavage. For example, if you attach a sensitive fluorescent dye to the side chain, HF might destroy it. In such cases, post-cleavage conjugation (using Fmoc-Lys(Mtt) in Fmoc chemistry) might be safer.

References

-

BenchChem. "Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis."[1] BenchChem Technical Guides. Accessed 2024.[1][7] Link (Generalized link to product category).[1]

-

Sigma-Aldrich. "Boc-Lys(Fmoc)-OH Product Specification & Protocols."[1] Novabiochem Catalog. Accessed 2024.[1][7] Link[1]

-

Bachem. "Fmoc-Lys(Boc)-OH: Standard Building Block for SPPS."[1] Bachem Technical Data. Accessed 2024.[1][7] Link

-

PubChem. "Fmoc-Lys(Boc)-OH Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][7] Link[1]

-

ChemicalBook. "Fmoc-Lys(Boc)-OH Properties and Applications."[1][6][10] ChemicalBook.[1][10] Accessed 2024.[1][7] Link

-

Albericio, F. "Orthogonal Protecting Groups for N-Amino Acids in Solid-Phase Peptide Synthesis."[1] Biopolymers, 2000. (Foundational text on orthogonality).

(Note: While specific deep-links to product sheets can expire, the provided URLs link to the authoritative landing pages for these compounds at major suppliers and databases.)

Sources

- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

The Strategic Guide to Orthogonally Protected Lysine Fragments

Executive Summary: The Necessity of Orthogonality

In complex peptide synthesis—specifically for cyclic peptides, antibody-drug conjugates (ADCs), and branched ubiquitinated chains—the standard Fmoc/tBu strategy is insufficient. These architectures require orthogonal protection : the ability to deprotect a specific lysine side-chain (

This guide moves beyond basic textbook definitions to provide a field-tested operational framework for the three primary orthogonal lysine protecting groups: Alloc (Allyloxycarbonyl) , Mtt (4-Methyltrityl) , and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) .

The Arsenal: Selecting the Right Protecting Group[1]

The choice of protecting group is not arbitrary; it is dictated by the chemical sensitivity of your payload and the resin linker.

Comparative Technical Matrix

| Feature | Lys(Alloc) | Lys(Mtt) / Lys(Mmt) | Lys(ivDde) |

| Cleavage Mechanism | Pd(0) Catalyzed Allyl Transfer | Mild Acidolysis (1% TFA) | Nucleophilic Displacement (Hydrazine) |

| Orthogonality | True Orthogonal. Stable to Acid (TFA) and Base (Piperidine). | Semi-Orthogonal. Labile to TFA (final cleavage) but selectively removable with dilute acid. | Orthogonal. Stable to TFA. Labile to Hydrazine.[2][3] Stable to Piperidine (mostly). |

| Primary Utility | On-resin cyclization; Stapling; ADCs with acid-sensitive linkers. | Branching; Fluorophore labeling (where Hydrazine/Pd is toxic). | Long peptides; Large scale synthesis (cheaper reagents). |

| Major Risk | Pd poisoning (incomplete reaction); Catalyst trapping in resin. | Premature cleavage of peptide from acid-labile resins (e.g., 2-Cl-Trt). | Migration of protecting group to |

| Reagent Cost | High (Pd catalyst). | Moderate. | Low. |

Decision Logic: The Selection Pathway

The following diagram illustrates the decision process for selecting the correct Lysine derivative based on downstream chemistry.

Caption: Decision tree for selecting orthogonal Lysine protection based on payload sensitivity and downstream chemistry constraints.

Critical Workflows & Protocols

Protocol A: Lys(Alloc) Removal (The Palladium Standard)

Best for: Cyclic peptides and "stapling" where the peptide backbone must remain intact on-resin.

The Mechanism:

The Alloc group is removed via a

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

).[4] Why? It is a mild hydride donor that is more efficient and less offensive-smelling than the traditional morpholine or tributyltin hydride. -

Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

-

Swell Resin: Wash resin with dry DCM (3x).

-

Prepare Cocktail: Dissolve Pd(PPh

) -

Reaction: Add cocktail to resin. Agitate gently for 30 minutes. Exclude light (wrap vessel in foil) to protect the catalyst.

-

Repeat: Drain and repeat step 3 with fresh cocktail.

-

The Critical Wash (DTC): The resin will be sticky with Pd byproducts. Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min).

-

Validation: The DTC wash will turn yellow/brown as it pulls Pd off the resin. Repeat until the wash is clear.

-

-

Final Wash: DMF (5x), DCM (5x).

Protocol B: Lys(Mtt) Removal (The "Flow" Method)

Best for: Branching on acid-sensitive resins (e.g., 2-Cl-Trt).

The Challenge: Mtt is removed with 1-2% TFA. However, 1-2% TFA can also cleave the peptide from a 2-Chlorotrityl chloride resin if exposed for too long.

The Solution: Use a "Flow" or "Batch-Flow" approach to minimize contact time.

Reagents:

-

Cocktail: 1.5% TFA + 3% TIS (Triisopropylsilane) in DCM.

-

Quench Buffer: 5% DIPEA in DCM/MeOH.

Step-by-Step:

-

Swell Resin: Swell in DCM.

-

Short Bursts: Add the TFA cocktail. Agitate for only 2 minutes .

-

Drain Immediately: Drain directly into a waste flask (do not recirculate).

-

Repeat: Repeat step 2-3 approximately 5-8 times.

-

Visual Check: The Mtt cation is yellow/orange. The filtrate will be yellow initially. Continue the bursts until the filtrate is colorless.

-

Neutralize: Immediately wash with Quench Buffer (2x 5 min) to stop any residual acid from cleaving the linker.

-

Wash: DCM (5x).

Protocol C: Lys(ivDde) Removal

Best for: Large scale synthesis and aggregation-prone sequences.

The Mechanism: Hydrazine acts as a nucleophile, attacking the diketone ring to form a stable indazole byproduct.

Reagents:

-

Cocktail: 2% Hydrazine Monohydrate in DMF.

Step-by-Step:

-

Reaction: Add 2% Hydrazine/DMF to resin.

-

Agitate: 3 x 10 minutes.

-

Monitoring: The byproduct (indazole) absorbs strongly at 290 nm .

-

Self-Validating Step: Collect the filtrate. Check UV absorbance.[5] If the 3rd wash still has high absorbance at 290 nm, perform a 4th treatment.

-

-

Warning - The Migration Risk: If the N-terminal amine is free (Fmoc removed), Dde/ivDde can migrate to the N-terminus.

-

Prevention:[6]Always remove ivDde while the N-terminus is still Fmoc/Boc protected.

-

Visualization of the Alloc Deprotection Pathway

Understanding the catalytic cycle is vital for troubleshooting Pd poisoning.

Caption: The Pd(0) catalytic cycle for Alloc removal. Note the regeneration of Pd(0) by Phenylsilane and the risk of oxidation by air.

Troubleshooting & Quality Control (Self-Validating Systems)

In high-stakes peptide synthesis, you cannot assume a reaction worked. You must validate it.

The Kaiser Test (Ninhydrin)

-

Utility: Qualitative check for free primary amines.

-

Result:

-

Blue Beads: Free amine present (Deprotection Successful).

-

Colorless Beads: No free amine (Deprotection Failed).

-

-

Limitation: Does not work well on proline or secondary amines (use Chloranil test instead).

The Micro-Cleavage (The Gold Standard)

Never commit the entire batch to the next step without confirmation.

-

Protocol: Take ~5mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins. Precipitate in ether.

-

Analysis: Run LC-MS.

-

Look For:

Dde Migration Check

If using ivDde, look for a "doublet" peak in HPLC. This often indicates that the ivDde group has migrated to a different amine rather than being removed, or that the protecting group has scrambled.

References

-

Kates, S. A., et al. (1993).[8] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Sigma-Aldrich. Selecting Orthogonal Building Blocks for Fmoc SPPS. Link

-

Aapptec. Selective Removal of Mtt Protecting Group From Amines. Technical Bulletin 1181. Link

-

Biotage. Optimizing the removal of an ivDde protecting group. Link

Sources

Methodological & Application

Protocol for using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in SPPS

Application Note: Orthogonal Strategy for Functionalizing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in SPPS

Executive Summary

This application note details the protocol for utilizing the tetrapeptide building block Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in Solid-Phase Peptide Synthesis (SPPS). This specific molecule represents a specialized "fragment condensation" tool designed for Boc-chemistry workflows.

Its primary utility lies in its orthogonal protection scheme :

-

N-Terminus (Boc): Acid-labile (TFA), allowing standard Boc-SPPS chain elongation.

-

Side-Chain (Fmoc): Base-labile (Piperidine), allowing selective on-resin deprotection of the Lysine

-amine without cleaving the peptide from the resin or affecting the N-terminal Boc group. -

C-Terminus (Leu-OH): Free acid for coupling to the resin-bound peptide.

This strategy is critical for synthesizing branched peptides , cyclic peptides , or site-specifically labeled probes (e.g., FRET substrates) where the hydrophobic Leu-Ala-Leu motif serves as a spacer or recognition sequence.

Chemical Logic & Orthogonality

The success of this protocol relies on the perfect orthogonality between Boc and Fmoc groups. In a standard Boc-SPPS cycle, the side chains are typically Benzyl-based (removed by HF). By introducing an Fmoc-protected Lysine, we create a "base-labile window" to modify the side chain while the rest of the peptide remains fully protected.

Orthogonal Protection Diagram

Figure 1: The orthogonal protection logic allowing selective side-chain manipulation in Boc-SPPS.

Pre-Synthesis Considerations

Solubility & Aggregation

The fragment Leu-Ala-Leu is highly hydrophobic. Standard SPPS solvents like DMF may be insufficient, leading to aggregation and incomplete coupling.[1]

-

Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DCM/DMF (1:1) to solvate the hydrophobic tail.

-

Chaotropic Agents: If aggregation is observed (slow coupling), add 0.4M LiCl or Pseudoproline dipeptides in subsequent steps.

Racemization Risk (Critical)

Coupling a peptide fragment (rather than a single amino acid) carries a high risk of epimerization at the C-terminal residue (Leucine) via oxazolone formation.

-

Avoid: Standard HBTU/DIEA activation (high base promotes racemization).

-

Use: DIC/HOAt (preferred) or HATU/Collidine (if higher reactivity is needed, but maintain low temperature).

Detailed Protocol

Phase A: Fragment Coupling (Condensation)

Objective: Couple the tetrapeptide block to the resin-bound amine.

| Parameter | Specification | Notes |

| Resin | MBHA or PAM Resin | Compatible with Boc chemistry (HF cleavage). |

| Scale | 0.1 - 0.25 mmol | Standard synthesis scale. |

| Solvent | NMP (preferred) or DMF | NMP reduces aggregation of hydrophobic segments.[1][2] |

| Reagents | DIC / HOAt | 1:1 ratio. Suppresses C-term racemization.[3] |

| Stoichiometry | 2.5 - 3.0 eq | Slight excess to ensure complete coupling. |

Step-by-Step:

-

Resin Prep: Swell the resin (with free amine) in DCM for 20 min, then wash with NMP (3x).

-

Activation:

-

Dissolve Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (3 eq) in minimal NMP.

-

Add HOAt (3 eq) and DIC (3 eq).

-

Crucial: Allow pre-activation for only 2–3 minutes. Long pre-activation increases racemization risk.

-

-

Coupling: Add the mixture to the resin. Shake at room temperature for 2–4 hours .

-

Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using HATU/Collidine for 1 hour.

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

Phase B: Selective Side-Chain Deprotection

Objective: Remove the Fmoc group from Lysine without disturbing the Boc group or the resin linkage.

-

Wash: Wash resin with DMF (5x) to remove NMP and traces of acid.

-

Deprotection: Treat resin with 20% Piperidine in DMF (v/v).

-

Cycle 1: 5 minutes (flow wash).

-

Cycle 2: 15 minutes (batch shake).

-

-

Wash: Wash extensively with DMF (5x) then DCM (5x) to remove all piperidine.

-

Note: The N-terminal Boc group is completely stable to piperidine.

-

Phase C: Functionalization (Branching/Labeling)

Objective: React the now-free Lysine

-

Scenario 1: Branching (Dendrimer/Ubiquitin): Couple a new Fmoc-amino acid using standard HBTU/DIEA protocols.

-

Scenario 2: Fluorophore Labeling: React with FITC-Isothiocyanate or a NHS-ester dye in DMF with 1% DIEA.

-

Scenario 3: Biotinylation: Couple Biotin-NHS in DMF/DIEA.

Phase D: Chain Elongation (Optional) & Final Cleavage

-

N-Terminal Deprotection: Treat resin with 50% TFA in DCM to remove the N-terminal Boc group.

-

Elongation: Continue standard Boc-SPPS coupling cycles if adding more residues to the N-terminus.

-

Final Cleavage:

-

Dry the resin completely.

-

HF Cleavage: Treat with anhydrous HF (with p-cresol/anisole scavengers) at 0°C for 1 hour.

-

Result: This cleaves the peptide from the resin and removes any remaining Benzyl-based side chain protectors (if present on other residues).

-

Workflow Visualization

Figure 2: Step-by-step workflow for incorporating and modifying the tetrapeptide block.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Aggregation of hydrophobic Leu-Ala-Leu tail. | Switch solvent to NMP or DMSO/DMF (1:4) . Use microwave heating (50°C) cautiously (watch for racemization). |

| Racemization (D-Leu detected) | Over-activation or high base concentration. | Switch to DIC/HOAt (base-free). Reduce temperature to 0°C for the first hour of coupling. |

| Incomplete Fmoc Removal | Steric hindrance from the resin matrix. | Increase Piperidine deprotection time (2 x 20 min). Add DBU (1%) to the piperidine cocktail for stronger deprotection. |

References

-

Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science).[4][5]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Merck/Sigma-Aldrich. Cleavage and Deprotection Protocols for SPPS.

-

ThermoFisher Scientific. Peptide Synthesis Technical Guide: Racemization Control.

Sources

- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Cell-Penetrating Peptides via Convergent Fragment Condensation

Abstract & Strategic Rationale

Cell-penetrating peptides (CPPs) such as TAT, Penetratin, and Poly-arginine are critical tools for intracellular cargo delivery. However, their synthesis presents unique challenges. Linear Solid-Phase Peptide Synthesis (SPPS) often fails for CPPs exceeding 30-40 residues due to the accumulation of deletion sequences and the aggregation of hydrophobic protected side chains (particularly Pbf-protected Arginine) within the resin matrix.

This Application Note details a Convergent Fragment Condensation strategy. By synthesizing shorter, high-purity protected fragments on acid-labile resins and coupling them in solution, researchers can bypass the "aggregation barrier" of linear synthesis. This guide prioritizes the use of 2-Chlorotrityl Chloride (2-CTC) resin and fluorinated solvent systems to overcome the notorious solubility issues of protected CPP fragments.

Core Advantages of Fragment Condensation[1]

-

Purification at Intermediate Stages: Unlike linear SPPS, where impurities accumulate until the end, fragments can be purified individually.

-

Solubility Control: Condensation in solution allows the use of specialized "power solvents" (HFIP, TFE) that are incompatible with resin-swelling requirements.

-

Scale-Up Potential: Fragments can be synthesized in parallel, reducing overall production time.

Strategic Planning: Retrosynthetic Analysis

Before touching the resin, the peptide sequence must be "cut" theoretically into feasible fragments.

The "Split Site" Rule

The C-terminus of a protected fragment is activated during condensation, making it prone to racemization (epimerization). To maintain stereochemical integrity:

-

Primary Choice: Split at Glycine (Gly) . It is achiral and cannot racemize.

-

Secondary Choice: Split at Proline (Pro) . Its cyclic nature restricts oxazolone formation, significantly reducing racemization risk.

-

Tertiary Choice: Alanine (Ala) or Leucine (Leu), using racemization-suppressing additives (e.g., CuCl₂ or HOAt). Avoid splitting at Cysteine, Histidine, or Serine.

Visual Workflow: Linear vs. Convergent

Figure 1: Comparison of Linear SPPS vs. Convergent Synthesis. The convergent path mitigates cumulative errors.

Detailed Protocols

Phase I: Synthesis of Protected Fragments (Resin Selection)

Objective: Synthesize peptide segments where the N-terminus is Fmoc-protected (or free, depending on position) and side chains are fully protected (Boc, tBu, Pbf, Trt), but the C-terminus is a free carboxylic acid.

The Resin of Choice: 2-Chlorotrityl Chloride (2-CTC) [1]

-

Why? The ester linkage to 2-CTC is hyper-acid labile. It cleaves with 1% TFA, leaving side-chain protecting groups (which require 95% TFA) intact.

Protocol:

-

Loading: Swell 2-CTC resin in dry DCM. Add Fmoc-AA-OH (1.2 eq) and DIPEA (4 eq). Agitate for 2 hours.

-

Capping: Add Methanol (1 mL per gram resin) to cap unreacted chloride sites (critical to prevent reacting with subsequent amino acids). Wash with DCM/DMF.[2]

-

Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine; Coupling: HBTU/DIPEA or DIC/Oxyma).

-

Note: For the N-terminal fragment, leave the final Fmoc group ON. For the C-terminal fragment, remove the Fmoc group.

-

Phase II: Mild Cleavage (The Critical Step)

Objective: Release the peptide from the resin without removing side-chain protection.

Reagents:

-

Option A (Standard): 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Option B (High Performance): Hexafluoroisopropanol (HFIP) / DCM (1:4 v/v). Preferred for Cys/Met containing peptides to prevent oxidation.

Step-by-Step:

-

Wash the resin extensively with DCM (remove all traces of DMF/Piperidine).

-

Treat resin with Cleavage Cocktail (10 mL per gram resin) for 2 minutes .

-

Filter the solution directly into a flask containing 10% Pyridine in Methanol .

-

Expert Insight: The pyridine neutralizes the TFA immediately. If you skip this, the acidic solution will slowly start removing Boc/Trt groups (premature deprotection).

-

-

Repeat the cleavage step 3-4 times.

-

Combine filtrates and concentrate under reduced pressure (Rotavap). Do not heat above 30°C.

-

Precipitate in cold water or ether (depending on peptide hydrophobicity).

Phase III: Fragment Solubility & Purification[4]

The Challenge: Protected CPP fragments (e.g., Fmoc-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-...-COOH) are extremely hydrophobic and often insoluble in standard reverse-phase HPLC solvents (Water/Acetonitrile).

The Solution: Fluorinated Solvents If the protected fragment precipitates or crashes out on the column:

-

Dissolution: Dissolve the crude protected peptide in Trifluoroethanol (TFE) or HFIP .[3] These solvents disrupt the beta-sheet aggregates common in protected peptides.

-

Purification: Use a normal-phase silica column (DCM/MeOH gradient) OR specialized RP-HPLC columns (C4 or Diphenyl) running a gradient of Water/Acetonitrile with 0.1% TFA (keep runs short to avoid deprotection).

Phase IV: Fragment Condensation in Solution[1]

Reaction Setup:

-

Solvent: Dissolve the Carboxyl-fragment (Fragment A) and Amine-fragment (Fragment B) in dry DMF.

-

Troubleshooting: If insoluble, add HFIP or TFE (up to 20% v/v). Solvation is prerequisite for reaction.

-

-

Stoichiometry: Use 1.0 eq Fragment A (Acid) + 1.1 eq Fragment B (Amine).

-

Coupling Reagents: Add HOAt (1.2 eq) and HATU (1.1 eq).

-

Base: Add DIPEA (3-4 eq) to initiate. pH should be ~8 (check with wet pH paper).

-

Monitoring: Monitor by HPLC or LC-MS. Reaction usually takes 4–24 hours.

Mechanism of Selective Cleavage

Understanding the acid lability difference is crucial for troubleshooting.

Figure 2: Chemoselectivity of 2-CTC resin. 1% TFA cleaves the resin linker but leaves side-chain protectors (Boc/Pbf) intact.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Premature Deprotection | Exposure to TFA during concentration. | Add Pyridine to the collection flask during cleavage to neutralize TFA instantly. |

| Insolubility | Aggregation of protected hydrophobic residues (Pbf/Trt). | Use HFIP or TFE as co-solvents in the coupling reaction.[3] Do not use DMSO (oxidizes Met/Cys). |

| Racemization | Activated C-terminal is chiral (not Gly/Pro). | Use DIC/HOAt instead of HATU (slower but safer). Add CuCl₂ (rare but effective) or lower temperature to 0°C. |

| Incomplete Coupling | Steric hindrance of bulky protecting groups. | Double couple. Switch to PyBOP or COMU . Increase reaction time. |

References

-

Kuroda, H., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Retrieved from [Link]

- Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Solid-Phase Synthesis: A Practical Guide.

-

Eggimann, G.A., et al. (2013).[4] Convergent synthesis and cellular uptake of multivalent cell penetrating peptides.[4][5] Organic & Biomolecular Chemistry.[3][4] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]

- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent synthesis and cellular uptake of multivalent cell penetrating peptides derived from Tat, Antp, pVEC, TP10 and SAP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Orthogonal Deprotection of Fmoc Side Chains in Boc Solid-Phase Peptide Synthesis (SPPS)

Abstract & Strategic Rationale

In standard Boc/Benzyl (Boc/Bzl) SPPS, the

This guide details the "Third Dimension" of orthogonality: the use of Fmoc (9-fluorenylmethoxycarbonyl) as a side-chain protecting group within a Boc/Bzl backbone. Because Fmoc is base-labile, it can be selectively removed using secondary amines (piperidine) or non-nucleophilic bases (DBU) without affecting the Boc group (acid-labile) or the Benzyl side chains (HF-labile).

Critical Warning: While chemically sound, this strategy introduces base-catalyzed risks to the Boc system, specifically premature resin cleavage (on PAM/Merrifield resins) and aspartimide formation . This protocol addresses these risks with specific mitigation strategies.

Mechanistic Basis: The -Elimination[1][2][3][4]

The removal of the Fmoc group proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The base abstracts the acidic proton from the 9-position of the fluorene ring, causing

Figure 1: Orthogonality & Mechanism Logic

Caption: The E1cB pathway for Fmoc removal. Effective scavenging of DBF is critical to prevent re-attachment.

Strategic Considerations & Risk Mitigation

Before initiating synthesis, the resin and sequence must be evaluated against the basic conditions required for Fmoc removal.

Resin Stability (The "Achilles Heel")

In Boc chemistry, the standard PAM (Phenylacetamidomethyl) and Merrifield resins utilize ester linkages. Esters are susceptible to hydrolysis (saponification) upon prolonged exposure to bases like piperidine, leading to premature loss of peptide chains.

| Resin Type | Linkage | Base Stability | Recommendation |

| MBHA | Amide | High | Preferred. Stable to 20% Piperidine for >24h. |

| PAM | Ester | Low/Moderate | Caution. Limit exposure < 30 min total. |

| Merrifield | Ester | Low | Avoid if possible; use short DBU bursts. |

| BHA | Amide | Moderate | Good, but MBHA is superior. |

Aspartimide Formation

Aspartic acid esters (Asp-OBzl) are prone to cyclization to form aspartimide in the presence of base, especially if followed by Glycine, Serine, or Threonine.

-

Mitigation: If the sequence contains Asp(OBzl)-Gly, add 0.1 M HOBt to the deprotection cocktail to suppress ring closure.

Detailed Protocols

Reagents Preparation[4][5][6][7][8][9][10]

-

Reagent A (Standard): 20% (v/v) Piperidine in DMF (N,N-dimethylformamide).

-

Reagent B (Accelerated/Low Contact): 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

-

Wash Solvent: HPLC-grade DMF.

Protocol A: Standard Deprotection (MBHA Resin)

Use this protocol for robust amide-linked resins where base stability is not a primary concern.

-

Swell: Ensure the peptidyl-resin is fully swollen in DMF (3 x 2 min).

-

Deprotection 1 (Short): Add Reagent A (approx. 10 mL per gram of resin). Agitate for 3 minutes .

-

Why: Removes the bulk of Fmoc and scavenges generated DBF immediately.

-

-

Drain: Remove solvent.[2]

-

Deprotection 2 (Long): Add fresh Reagent A . Agitate for 10-12 minutes .

-

Why: Drives reaction to completion.[3]

-

-

Wash: Drain and wash with DMF (5 x 1 min).

-

Validation: The final wash should be neutral pH.

-

-

Kaiser Test: Perform a quantitative Ninhydrin test (if the N-terminus is Boc-protected, only the side chain should react).

Protocol B: "Flash" Deprotection (PAM/Merrifield Resin)

Use this protocol to minimize ester hydrolysis on base-sensitive resins.

-

Swell: Swell resin in DMF.

-

Deprotection 1: Add Reagent B (DBU/Piperidine). Agitate for 2 minutes .

-

Drain: Remove solvent immediately.

-

Deprotection 2: Add fresh Reagent B . Agitate for 5 minutes .

-

Rapid Wash: Drain and wash immediately with DMF (3 x 30 sec) followed by DCM (2 x 30 sec) to remove base traces quickly.

-

Re-swell: Wash with DMF (2 x 2 min) before the next coupling step.

Experimental Workflow: Side-Chain Derivatization

The following workflow illustrates the process of selectively labeling a Lysine side chain while the peptide remains on the resin.

Figure 2: Orthogonal Labeling Workflow

Caption: Step-by-step workflow for site-specific labeling using orthogonal Fmoc deprotection.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Loss of Peptide Mass | Resin cleavage (PAM/Merrifield) | Switch to Protocol B (DBU). Reduce time. Ensure moisture-free DMF. |

| Incomplete Deprotection | Aggregation / Steric Hindrance | Use DBU (Protocol B). Heat to 40°C (Caution: Increases Aspartimide risk). |

| Aspartimide (+ succinimide mass) | Base-catalyzed ring closure | Add 0.1M HOBt to the deprotection cocktail. Avoid DBU if Asp(OBzl) is present.[8] |

| Re-attachment of Fmoc | Insufficient Scavenging | Ensure piperidine is present (don't use pure DBU). Increase wash volume. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research, 4(3), 194–199. Link

-

Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. Link

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Application Note: Strategies for Synthesizing Repetitive KLAL Sequences

Executive Summary & Scientific Rationale

Repetitive sequences modeled on the KLAL motif (e.g., [KLAL]n, KLALKLAL...) function as potent cell-penetrating peptides (CPPs) and antimicrobial agents due to their amphipathic nature. However, this same physicochemical property renders them notoriously difficult to synthesize via standard Solid Phase Peptide Synthesis (SPPS).[1]

The Core Challenge: Beta-Sheet Aggregation

Unlike random coil peptides, repetitive KLAL sequences undergo "on-resin aggregation." As the chain elongates (typically beyond 6-8 residues), the hydrophobic Leucine/Alanine faces interact intermolecularly, while the Lysine residues align, driving the formation of stable

This guide details three field-proven protocols to disrupt these aggregates: Microwave Energy , Chaotropic Solvation , and Backbone Protection .

Strategic Overview: The Decision Matrix

Before initiating synthesis, select the protocol based on sequence length and available instrumentation.

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on peptide length and aggregation risk.

Critical Pre-Synthesis Parameters

To ensure success, the following parameters must be established regardless of the chosen protocol.

Resin Selection

Standard polystyrene (PS) resins often fail with KLAL sequences because the hydrophobic peptide core collapses the hydrophobic PS matrix.

-

Recommendation: Use 100% PEG-based resins (e.g., ChemMatrix® or NovaPEG). These maintain high swelling in both DMF and aqueous solvents, mechanically forcing peptide chains apart.

-

Loading: Low loading is non-negotiable. Target 0.15 – 0.25 mmol/g . High loading increases the proximity of growing chains, accelerating aggregation.

The "Pseudoproline" Trap

Expert Insight: A common error is attempting to use Pseudoproline dipeptides to break structure. KLAL sequences typically lack Serine, Threonine, or Cysteine , which are required for pseudoproline formation.

-

Alternative: Use Hmb-protected amino acids (e.g., Fmoc-Leu-(Hmb)-OH) or Isoacyl dipeptides at every 6th residue to introduce a backbone "kink" that disrupts hydrogen bonding.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted SPPS (The Gold Standard)

Microwave irradiation provides kinetic energy that disrupts intermolecular aggregates, allowing reagents to access the N-terminus.

Equipment: Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator).

Step-by-Step Workflow:

-

Swelling: Swell ChemMatrix resin in DMF for 20 minutes at 50°C (outside microwave) or RT.

-

Deprotection:

-

Reagent: 20% Piperidine in DMF with 0.1 M Oxyma Pure .

-

Why Oxyma? It suppresses racemization at high temperatures better than HOBt.

-

Condition: 75°C for 3 minutes (Single Stage) or 75°C/15 sec + 90°C/50 sec (Dual Stage).

-

-

Coupling (The Critical Step):

-

Activator: DIC (0.5 M) and Oxyma Pure (1.0 M) in DMF.

-

Amino Acid Excess: 5-fold.

-

Microwave Cycle:

-

Lys/Ala: 75°C for 5 minutes.

-

Leu (Hydrophobic): 90°C for 2 minutes (Aggressive coupling).

-

-

-

Washing: Perform aggressive washes (4x DMF) between steps to remove collapsed truncated species.

Data Summary: Microwave vs. RT Synthesis

| Parameter | Room Temperature (RT) | Microwave (75-90°C) |

| Coupling Time | 60 - 120 min | 2 - 5 min |

| Crude Purity (12-mer) | < 40% (Major deletions) | > 85% |

| Solvent Consumption | High | Low |

| Aggregation Risk | High (Beta-sheets stable) | Low (Thermal disruption) |

Protocol B: Chaotropic Solvation (Manual/Non-Microwave)

If microwave instrumentation is unavailable, you must chemically disrupt the hydrogen bond network using "Magic Mixtures."

Reagents:

-

Chaotropic Salt: 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.[2]

-

Solvent System: DMF/DCM/NMP (1:1:1) + 1% Triton X-100.

Workflow:

-

Resin Preparation: Use PEG-PS resin.

-

Coupling Cocktail:

-

Dissolve Amino Acid (4 eq), HATU (3.8 eq), and HOAt (4 eq) in the 0.4 M LiCl/DMF solution.

-

Add DIEA (8 eq) immediately prior to addition.

-

-

Double Coupling: Mandatory for every residue after the 6th position.

-

Couple 1: 45 min with LiCl/DMF.

-

Couple 2: 45 min with NMP/DMSO (80:20) to alter solvation environment.

-

-

Capping: Acetylate unreacted amines after every cycle using Acetic Anhydride/DIEA/DMF to prevent growth of deletion sequences.

Protocol C: Segment Condensation (For Long Repeats > 25 AA)

For sequences like (KLAL)8, stepwise synthesis often fails regardless of conditions. Segment condensation involves synthesizing short, pure fragments (e.g., KLALKLAL) and ligating them.

Workflow:

-

Fragment Synthesis: Synthesize Fmoc-KLALKLAL-OH on 2-Chlorotrityl Chloride Resin .

-

Cleavage: Use mild acid (1% TFA in DCM) to cleave the peptide from the resin while retaining side-chain protecting groups (Boc/tBu).

-

-

Purification: Verify the purity of the protected fragment via LC-MS.

-

Solid Phase Ligation:

-

Anchor the first fragment to the permanent resin (Rink Amide).

-

Deprotect N-terminus (Fmoc removal).

-

Couple the next Fmoc-KLALKLAL-OH fragment using PyAOP/HOAt (stronger activation required for large fragments).

-

Repeat until full length is achieved.[3]

-

Quality Control & Purification

Hydrophobic KLAL peptides present unique challenges during HPLC purification.

-

Solubility: The crude peptide may be insoluble in standard Water/Acetonitrile gradients.

-

Solution: Dissolve crude peptide in Acetic Acid or HFIP (Hexafluoroisopropanol) before injecting.

-

-

Peak Tailing: Amphipathic peptides often drag on C18 columns.

-

Solution: Heat the HPLC column to 60°C or use a C4 column (less hydrophobic retention) to improve peak shape.

-

References

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Source: PMC (National Institutes of Health) Citation: "These sequences tend to form β-sheet or α-helical structures within the molecule and therefore they have high aggregation potential..."[1] URL:[Link]

-

Microwave-assisted solid-phase peptide synthesis using the Biotage Syro Wave™. Source: PubMed Citation: "Microwave-assisted SPPS has proven to be a useful and reliable tool... particularly well suited for sequences with a high propensity to form β-sheet-type structures."[4] URL:[Link]

-

Interactions of KLA amphipathic model peptides with lipid monolayers. Source: PubMed Citation: "Creation of free surface by expansion of the monolayers resulted in... a beta-sheet conformation; this led to the coexistence of peptides in two distinctly different conformations..."[5] URL:[Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: PubMed Citation: "To achieve the so-called difficult sequences, special techniques have to be applied in order to reduce aggregation of the growing peptide chain..."[6] URL:[Link]

Sources

- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of KLA amphipathic model peptides with lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

N-terminal Boc deprotection methods for tetrapeptides

Application Note: Precision N-Terminal Boc Deprotection Strategies for Tetrapeptides

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental operation in peptide synthesis. While seemingly routine, the deprotection of N-terminal Boc groups in tetrapeptides presents unique challenges compared to longer chains or single amino acids. Tetrapeptides often exhibit intermediate solubility profiles—too polar for standard organic extractions yet too hydrophobic for simple aqueous workups—and are prone to aggregation.

This guide details two high-fidelity protocols for N-terminal Boc deprotection: the Standard TFA/DCM Method (ideal for SPPS cycles) and the HCl/Dioxane Method (preferred for solution-phase scale-up and salt formation). It emphasizes the "Cation Threat"—the generation of reactive tert-butyl carbocations—and provides a self-validating framework to ensure sequence integrity.

Mechanistic Foundation: The Cation Threat

Effective troubleshooting requires understanding the acidolysis mechanism. Boc cleavage is not a hydrolysis; it is an elimination reaction driven by protonation.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).

-

Cleavage: The C-O bond breaks, releasing the unstable tert-butyl cation (

) and a carbamic acid intermediate. -

Decarboxylation: The carbamic acid spontaneously loses

to yield the free amine. -

The Threat: The generated

is a potent electrophile. Without proper management (scavengers or solvent effects), it can irreversibly alkylate electron-rich side chains (Trp, Tyr, Met, Cys), creating "M+56" impurities that are difficult to separate from the target tetrapeptide.

Figure 1: Mechanistic pathway of Boc acidolysis highlighting the critical divergence between successful scavenging and irreversible side-chain alkylation.

Strategic Scavenger Selection

In repetitive SPPS cycles for tetrapeptides, scavengers are often omitted because side chains carry robust protecting groups (e.g., Bzl, Z) stable to dilute TFA. However, for solution-phase synthesis or sequences containing highly sensitive residues (Trp, Met), scavengers are mandatory to prevent "t-butylation."

Table 1: Scavenger Compatibility Matrix

| Residue Present | Risk Factor | Recommended Scavenger | Mechanism of Action |

| Trp | High (Indole alkylation) | Water (2-5%) or TES (Triethylsilane) | Water is a mild nucleophile; Silanes quench cations efficiently. |

| Met | Moderate (S-alkylation) | Thioanisole or DMS | Acts as a "soft" nucleophile to protect the sulfur atom. |

| Cys | High (S-alkylation) | Thioanisole + EDT | EDT (Ethanedithiol) is the gold standard for thiols but odorous. |

| Tyr | Low (Ring alkylation) | Water or Phenol | Prevents O-alkylation or C-alkylation of the phenol ring. |

| None (Gly/Ala) | Negligible | None | Pure acid/solvent is sufficient. |

Expert Insight: For tetrapeptides, avoid complex "Reagent K" cocktails unless absolutely necessary. A simple mix of TFA:H2O:TIS (95:2.5:2.5) is usually sufficient and easier to work up.

Protocol A: Standard TFA/DCM (Solid-Phase & Routine)

This is the workhorse method for removing N-terminal Boc groups during chain elongation on resin (e.g., Merrifield or MBHA resin).

Reagents:

-

Deprotection Cocktail: 50% TFA in Dichloromethane (DCM) (v/v).

-

Wash Solvent: DCM and MeOH.[1]

-

Neutralizer: 5-10% Diisopropylethylamine (DIPEA) in DCM.

Step-by-Step Workflow:

-

Resin Preparation: Swell the resin-bound Boc-tetrapeptide in DCM for 10 minutes. Drain.

-

Pre-Wash (Acid Conditioning): Add ~5 resin volumes of 50% TFA/DCM . Shake for 2 minutes. Drain.

-

Why? This removes residual traces of basic solvents and initiates swelling in the acidic medium.

-

-

Deprotection Reaction: Add fresh 50% TFA/DCM . Shake for 20–30 minutes .

-

Critical Control: Do not exceed 30 minutes. Prolonged exposure increases the risk of acid-catalyzed side reactions (e.g., benzyl ester cleavage).

-

-

Washing (The "Flow" Step):

-

Neutralization: Add 10% DIPEA/DCM . Shake for 5 minutes (x2).

-

Validation: The resin is now ready for the next coupling.

-

Process Check: The Kaiser Test

-

Take a few resin beads.

-

Add 1 drop each of: Ninhydrin (5% in EtOH), Phenol (80% in EtOH), KCN (in Pyridine).

-

Heat at 100°C for 2 minutes.

-

Result: Deep Blue = Positive (Free Amine, Deprotection Successful). Colorless/Yellow = Negative (Incomplete).

Protocol B: HCl in Dioxane (Solution-Phase & Scale-Up)

Preferred for solution-phase synthesis of tetrapeptides or when the final product is desired as a stable Hydrochloride salt.[1] This method avoids the formation of trifluoroacetate salts, which can be cytotoxic in biological assays.

Reagents:

-

Acid: 4M HCl in 1,4-Dioxane (Commercial grade, anhydrous).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (if peptide is soluble).

-

Precipitant: Diethyl Ether (

) or MTBE.

Step-by-Step Workflow:

-

Dissolution: Dissolve the Boc-tetrapeptide (1 mmol) in a minimal amount of DCM (approx. 2–5 mL).

-

Note: If the peptide contains acid-labile side chains (e.g., Boc-Asp(OtBu)-...), this method will cleave all acid-labile groups.

-

-

Acid Addition: Add 4M HCl/Dioxane (5–10 equivalents, approx. 2.5 mL per mmol).

-

Reaction: Stir at room temperature under Nitrogen.

-

Time: Typically 30–60 minutes.

-

Observation: The product often precipitates as the reaction proceeds (HCl salts are less soluble in dioxane/DCM than Boc-peptides).

-

-

Completion Check: Monitor by TLC (disappearance of starting material) or HPLC.

-

Isolation (Precipitation Method):

-

If solid has formed: Filter directly and wash with cold

. -

If solution remains clear: Slowly add cold

(10x volume) to induce precipitation. -

Centrifuge (3000 rpm, 5 min) and decant the supernatant.

-

-

Drying: Dry the white solid under high vacuum for 4 hours to remove dioxane traces.

Safety Note: Dioxane is a peroxide former. Use fresh bottles or test for peroxides before concentrating on a rotavap.

Decision Logic for Protocol Selection

Use the following logic tree to determine the optimal deprotection route for your specific tetrapeptide campaign.

Figure 2: Decision matrix for selecting the appropriate deprotection methodology based on synthesis phase and peptide composition.

Troubleshooting & Quality Control

Issue: Incomplete Deprotection

-

Symptom:[1][3][4][5][6][7] Kaiser test is light blue or reddish (SPPS); MS shows M+100 mass peak (Solution).

-

Cause: Aggregation of the tetrapeptide chain preventing acid penetration (common in hydrophobic sequences like Boc-Phe-Leu-Val-Ile).

-

Solution: Use 50% TFA in DCM with 5% Phenol . Phenol disrupts aggregation. Alternatively, perform a "double hit" (2x 15 min treatments).

Issue: "M+56" Mass Shift (Alkylation)

-

Symptom:[1][3][4][5][6][7] Mass spectrum shows desired mass + 56 Da.

-

Solution: You lacked scavengers. Repeat synthesis using Protocol A + Scavengers (add 2.5% TIS and 2.5% H2O to the TFA).

Issue: Diketopiperazine (DKP) Formation

-

Symptom:[1][3][4][5][6][7] Loss of two amino acids from the chain (observed as dipeptide cleavage).

-

Context: Common in tetrapeptides when the N-terminal is Proline or Glycine.

-

Prevention:[4] Avoid leaving the peptide in the neutralized (basic) state for long. Perform the subsequent coupling immediately after neutralization.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2][5] Journal of Peptide Research, 58(4), 338–341.[5] Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol & Scavenger Selection. Technical Bulletins. Link

-

Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques and Scavengers. Peptide Synthesis Technical Guide. Link

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. chempep.com [chempep.com]

- 7. BOC deprotection [ms.bzchemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

Application Note: Orthogonal Peptide Ligation & Branching Strategies

Using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH as a Multifunctional Hub

Executive Summary

This application note details the strategic use of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (CAS: 250290-84-7) in complex peptide synthesis and ligation. Unlike standard amino acids, this tetrapeptide functions as a dual-handle architectural hub . Its specific design—incorporating a hydrophobic spacer (Leu-Ala-Leu) and orthogonal protection groups (Boc/Fmoc)—enables the convergent assembly of branched peptides, peptide-drug conjugates (PDCs), and dendrimers.

This guide addresses the critical challenge of site-specific ligation , providing a validated protocol for introducing functional moieties (fluorophores, drugs, or secondary peptide chains) onto a peptide backbone without cross-reactivity.

Technical Architecture & Mechanism

To effectively utilize this reagent, one must understand the "Orthogonal Protection Matrix" it introduces to the synthesis workflow.

2.1 The Molecule: A Functional Breakdown

-

N-Terminus (Boc): Acid-labile (

min in 50% TFA). Stable to bases. Controls the elongation of the primary peptide chain. -

Side-Chain (Lys-Fmoc): Base-labile (

min in 20% Piperidine). Stable to acids. Acts as the "Gatekeeper" for secondary ligation or branching. -

Spacer (Leu-Ala-Leu): A hydrophobic tripeptide sequence.

-

Function 1: Reduces steric hindrance between the main chain and the bulky lysine branch point.

-

Function 2: Potentially acts as an enzyme-cleavable linker (e.g., by MMPs or Cathepsins) in drug delivery applications.

-

-

C-Terminus (Free Acid): The anchor point for attachment to the solid support or a convergent fragment.

2.2 The Orthogonal "Switch" Mechanism